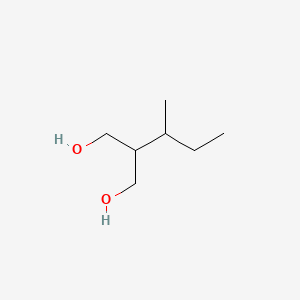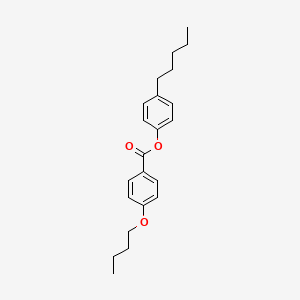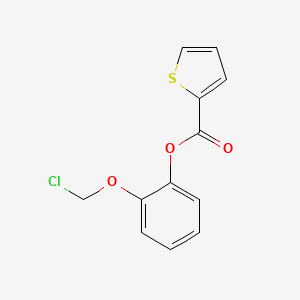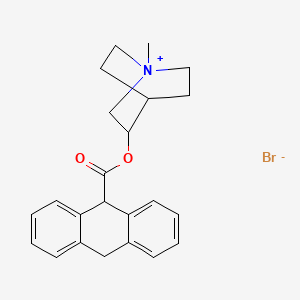
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate typically involves multiple steps. The initial step often includes the formation of the quinuclidinium core, followed by the introduction of the hydroxy and methyl groups. The final step involves the bromination and attachment of the 9,10-dihydro-9-anthroate moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent for various synthetic transformations In biology, it is used to study cellular processes and interactionsIndustrially, it is used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clidinium bromide
- Quinuclidinium derivatives
- Benzilate esters
Uniqueness
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .
Eigenschaften
CAS-Nummer |
29125-66-4 |
|---|---|
Molekularformel |
C23H26BrNO2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 9,10-dihydroanthracene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO2.BrH/c1-24-12-10-16(11-13-24)21(15-24)26-23(25)22-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)22;/h2-9,16,21-22H,10-15H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UUUUZUGCBFLANF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C3C4=CC=CC=C4CC5=CC=CC=C35.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
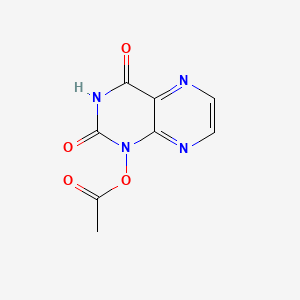
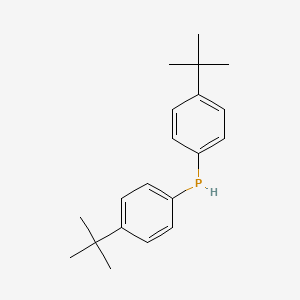
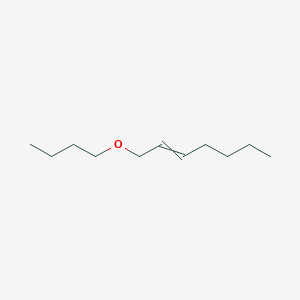

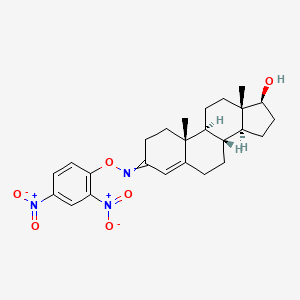
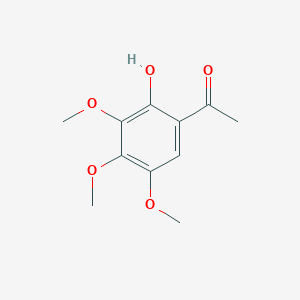
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
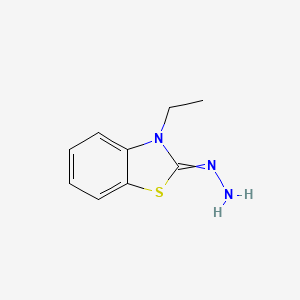

![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
